2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride
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Overview
Description
NSC-649091 is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is known to interact with quinone reductase 2, an enzyme involved in detoxification pathways and biosynthetic processes such as the vitamin K-dependent gamma-carboxylation of glutamate residues in prothrombin synthesis .
Preparation Methods
The synthesis of NSC-649091 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
NSC-649091 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-649091 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to study the role of quinone reductase 2 in cellular processes and its potential as a therapeutic target.
Medicine: It has potential therapeutic applications in treating diseases related to oxidative stress and detoxification pathways.
Mechanism of Action
NSC-649091 exerts its effects by interacting with quinone reductase 2, an enzyme that plays a crucial role in detoxification pathways and biosynthetic processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cellular processes that depend on quinone reductase 2 .
Comparison with Similar Compounds
NSC-649091 is unique in its specific interaction with quinone reductase 2. Similar compounds include:
NSC-188491: A nucleoside analog with anti-cancer activity.
Sangivamycin (NSC-65346): An anti-neoplastic purine with similar inhibitory effects on protein kinase C and positive transcription elongation factor b.
These compounds share some structural similarities but differ in their specific molecular targets and pathways involved .
Properties
Molecular Formula |
C27H29ClN4O |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C27H28N4O.ClH/c1-4-31(5-2)17-18-16-19(14-15-24(18)32)28-25-20-10-6-8-12-22(20)29-26-21-11-7-9-13-23(21)30(3)27(25)26;/h6-16,32H,4-5,17H2,1-3H3,(H,28,29);1H |
InChI Key |
IAPNUOYAHQHYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5N3C)O.Cl |
Origin of Product |
United States |
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